![molecular formula C36H35ClN2O6 B12749130 benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate CAS No. 101997-33-5](/img/structure/B12749130.png)
benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate is a complex organic molecule with a unique structure It consists of a benzoic acid moiety linked to a bicyclic azabicyclo octane structure, which is further connected to a chlorophenyl and pyridinyl prop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Azabicyclo Octane Core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl and Pyridinyl Groups: This step involves coupling reactions, such as Suzuki or Heck coupling, to introduce the chlorophenyl and pyridinyl groups onto the azabicyclo octane core.
Esterification: The final step involves esterification of the benzoic acid with the intermediate product to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of benzoate derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-enoate group, converting it to a single bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Benzoate derivatives.
Reduction: Saturated ester derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the interactions of bicyclic structures with biological targets. Its potential as a ligand for various receptors can be explored.
Medicine
The compound’s structure suggests potential pharmacological activity. It can be investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders due to its azabicyclo octane core.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The azabicyclo octane core can interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl and pyridinyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid Derivatives: Compounds like methyl benzoate and ethyl benzoate share the benzoic acid moiety.
Azabicyclo Octane Derivatives: Compounds such as tropane alkaloids have a similar bicyclic structure.
Chlorophenyl Derivatives: Compounds like chlorpheniramine contain the chlorophenyl group.
Pyridinyl Derivatives: Compounds such as nicotine contain the pyridinyl group.
Uniqueness
The uniqueness of benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate lies in its combination of these diverse structural elements, which can confer unique chemical and biological properties.
Properties
CAS No. |
101997-33-5 |
|---|---|
Molecular Formula |
C36H35ClN2O6 |
Molecular Weight |
627.1 g/mol |
IUPAC Name |
benzoic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-2-(4-chlorophenyl)-3-pyridin-4-ylprop-2-enoate |
InChI |
InChI=1S/C22H23ClN2O2.2C7H6O2/c1-25-18-6-7-19(25)14-20(13-18)27-22(26)21(12-15-8-10-24-11-9-15)16-2-4-17(23)5-3-16;2*8-7(9)6-4-2-1-3-5-6/h2-5,8-12,18-20H,6-7,13-14H2,1H3;2*1-5H,(H,8,9)/b21-12-;; |
InChI Key |
NWAJHWKZQKAWQT-LAAUYLTFSA-N |
Isomeric SMILES |
CN1C2CCC1CC(C2)OC(=O)/C(=C\C3=CC=NC=C3)/C4=CC=C(C=C4)Cl.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(=CC3=CC=NC=C3)C4=CC=C(C=C4)Cl.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



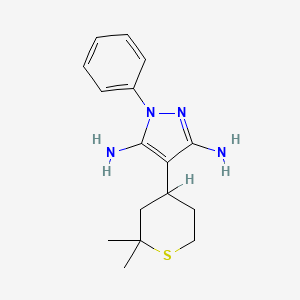

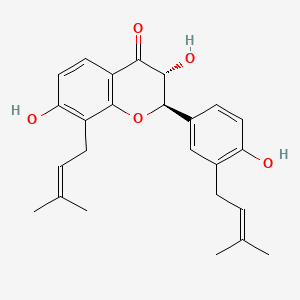

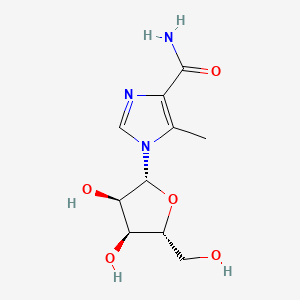
![N,N-dimethyl-2-[1-(2-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12749097.png)
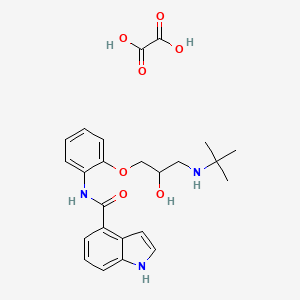
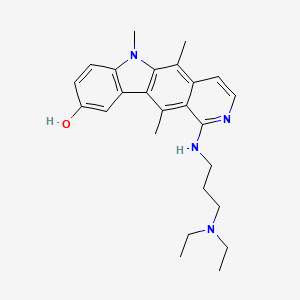
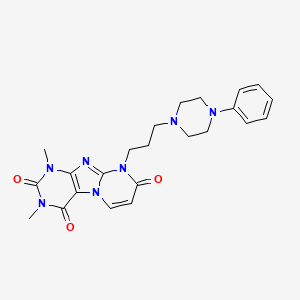
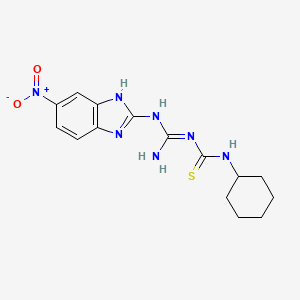
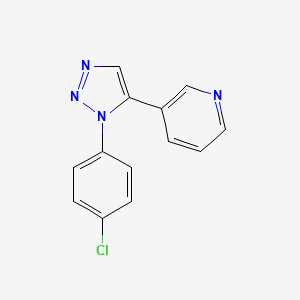
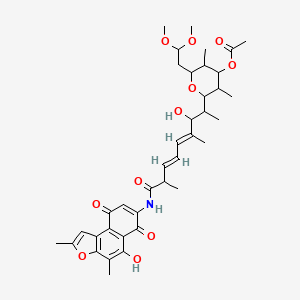
![[(3S,3aR,6S,6aS)-3-[3-(3,5-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12749135.png)
